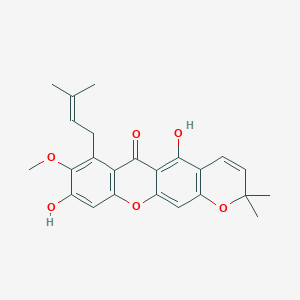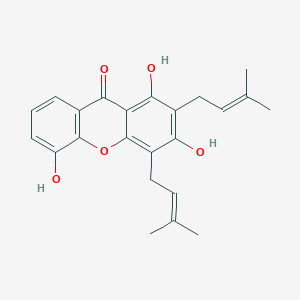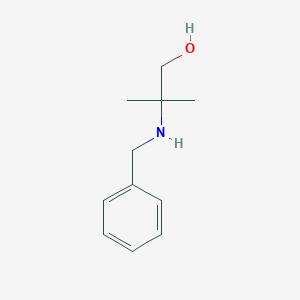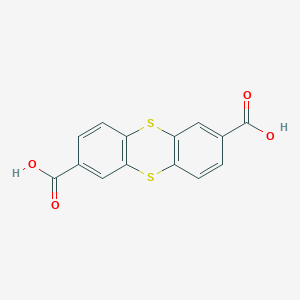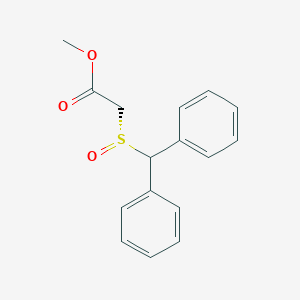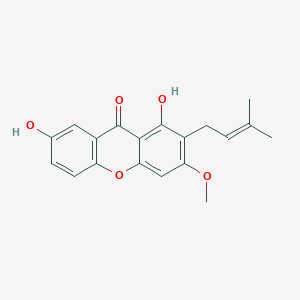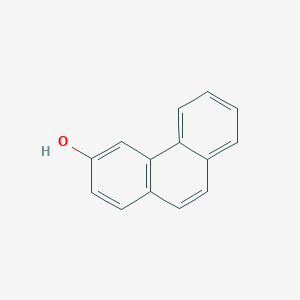
1,3-Bis(benzyloxy)-2-propanol
Vue d'ensemble
Description
1,3-Bis(benzyloxy)-2-propanol is a chemical compound that serves as a critical intermediate in the synthesis of various complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Synthesis Analysis
The synthesis of compounds similar to 1,3-Bis(benzyloxy)-2-propanol often involves oxidative coupling reactions. For example, the oxidative coupling of N,N-dialkylanilines promoted by 1,8-Bis(diphenylmethylium)naphthalenediyl dications results in para-coupled bisanilines, benzidines, in good to excellent yield. This process highlights the synthetic utility of cyclic ether precursors and silylating reagents under anhydrous conditions for producing complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2004).
Molecular Structure Analysis
Molecular structure analysis of 1,3-Bis(benzyloxy)-2-propanol and related compounds often involves X-ray crystallography or computational modeling to determine the arrangement of atoms within the molecule. For instance, the crystal structure of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene was determined, providing insights into the molecular arrangement and potential reactivity patterns (Sun, Dong, Guo, & Yin, 2010).
Chemical Reactions and Properties
Chemical reactions involving 1,3-Bis(benzyloxy)-2-propanol derivatives are diverse, including oxidation, reduction, and coupling reactions. For example, bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate acts as a mild and efficient oxidant for cleaving nitrogen double bonds and oxidizing alcohols under anhydrous conditions (Hajipour, Baltork, & Kianfar, 1998).
Physical Properties Analysis
The physical properties of 1,3-Bis(benzyloxy)-2-propanol and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis. These properties can be determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 1,3-Bis(benzyloxy)-2-propanol, are fundamental to its utility in synthetic chemistry. Studies on compounds like bis(1,3-dioxan-2-yl)arenes as precursors to linked porphyrins offer insights into the reactivity patterns and potential applications of similar molecules (Jene & Ibers, 1999).
Applications De Recherche Scientifique
Application 1: Photocatalytic Properties
- Summary of the Application : The compound 1,3-Bis(4′-carboxylatophenoxy)benzene, which could potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol, has been used in the synthesis of coordination polymers (CPs). These CPs have emerged as a peculiar category of multidimensional materials used as photocatalysts for assorted classes of lethal aromatic dyes .
- Methods of Application : Two new d10-configuration based coordination polymers with formula [Zn(L)(bip)·H2O] and [Cd3(L)3(bip)2(H2O)2] (H2L = 1,3-bis(4′-carboxylatophenoxy)benzene and bip = 3,5-bis(1-imidazoly)pyridine) have been reported and characterized using microanalyses, FTIR and single crystal X-ray diffraction .
- Results or Outcomes : The photocatalysis experiments indicate that the percentage degradation of MB is 35.92% and 72.02% in the presence of CPs 1 and 2, respectively, for a time period of 100 min, while in the absence of these CPs the percentage degradation is merely 11.49% .
Application 2: Antifungal Compounds
- Summary of the Application : A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, which could potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol, was synthesized and evaluated for their antifungal properties .
- Methods of Application : The compounds were synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes using copper catalyzed azide-alkyne cycloaddition in the key step .
- Results or Outcomes : Most of the synthesized compounds showed high activity against Candida spp. strains at a 0.04–0.5 μg/mL concentration range compared to Itraconazole and Fluconazole (MIC 2.56 and 1.28 g/mL, respectively), which were used as reference compounds .
Application 3: Antioxidant and Antimicrobial Properties
- Summary of the Application : Salen complexes, which could potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol, have been used in the search for reactive oxygen species associated with various health issues like heart problems, neurological disorders, inflammation, and aging .
- Methods of Application : Three mixed complexes were synthesized using a Schiff base (salen) and a sugar (D-glucose) with Co (II), Ni (II), and Cu (II) ions. These complexes were then diagnosed by different analytical and spectral techniques .
- Results or Outcomes : The metal complexes exhibited strong antimicrobial and antioxidant properties when compared to standard drugs. The like-superoxide and catalyst mimetic complexes were screened using DPPH ABTS, revealing their effectiveness .
Application 4: Group Transfer Polymerization
- Summary of the Application : Group Transfer Polymerization (GTP) is a method for the upscale and cost-reducing synthesis of acrylic polymers. A silyl ketene acetal compound, which could potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol, is used as an initiator in this process .
- Methods of Application : In the GTP process, a silyl ketene acetal compound is used as an initiator and a Lewis base/acid as the catalysts, and polymerizations can be operated at advantageously moderate temperatures when compared with the conventional living anionic polymerizations of acrylic monomers .
- Results or Outcomes : GTP had attracted great attention and was evaluated as “the first new approach to polymers to occur in several decades” from the academic viewpoint by polymer chemists, because of its excellent performance for “living control” under moderate polymerization conditions .
Application 5: Synthesis of Fully Arylated (Hetero)arenes
- Summary of the Application : Arylated (hetero)arenes are important structures in organic chemistry and materials science. They can potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol .
Application 6: Group Transfer Polymerization
- Summary of the Application : Group Transfer Polymerization (GTP) is a method for the upscale and cost-reducing synthesis of acrylic polymers. A silyl ketene acetal compound, which could potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol, is used as an initiator in this process .
- Methods of Application : In the GTP process, a silyl ketene acetal compound is used as an initiator and a Lewis base/acid as the catalysts, and polymerizations can be operated at advantageously moderate temperatures when compared with the conventional living anionic polymerizations of acrylic monomers .
- Results or Outcomes : GTP had attracted great attention and was evaluated as “the first new approach to polymers to occur in several decades” from the academic viewpoint by polymer chemists, because of its excellent performance for “living control” under moderate polymerization conditions .
Propriétés
IUPAC Name |
1,3-bis(phenylmethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSYSVVBAMYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073990 | |
| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(benzyloxy)-2-propanol | |
CAS RN |
6972-79-8 | |
| Record name | 1,3-Bis(phenylmethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



